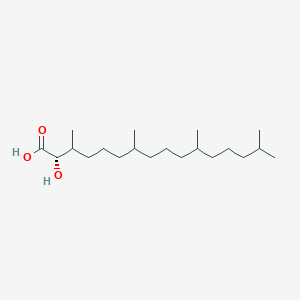

(2S)-2-hydroxyphytanic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H40O3 |

|---|---|

Molecular Weight |

328.5 g/mol |

IUPAC Name |

(2S)-2-hydroxy-3,7,11,15-tetramethylhexadecanoic acid |

InChI |

InChI=1S/C20H40O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-19,21H,6-14H2,1-5H3,(H,22,23)/t16?,17?,18?,19-/m0/s1 |

InChI Key |

CGKMKXBKVBXUGK-LFVBFMBRSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)O)O |

Isomeric SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)[C@@H](C(=O)O)O |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)O)O |

Origin of Product |

United States |

Peroxisomal Localization of Key Alpha Oxidation Steps

The alpha-oxidation of phytanic acid is predominantly a peroxisomal process. wikipedia.orgbyjus.comnih.gov This is necessary because the methyl group on the third carbon (β-carbon) of phytanic acid prevents its degradation through the more common beta-oxidation pathway. wikipedia.orgbyjus.com The initial steps of this pathway, leading to the formation and subsequent processing of (2S)-2-hydroxyphytanic acid, are localized within the peroxisomal matrix. uniprot.orguniprot.orguniprot.org

The process begins with the activation of phytanic acid to phytanoyl-CoA. byjus.comresearchgate.net This activation can occur on the cytosolic side of the peroxisomal membrane, catalyzed by a long-chain acyl-CoA synthetase. oulu.fi The resulting phytanoyl-CoA is then transported into the peroxisome. researchgate.net

Inside the peroxisome, the first enzymatic step of alpha-oxidation is the hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. byjus.comresearchgate.net This reaction is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH), also known as phytanoyl-CoA dioxygenase. uniprot.orguniprot.orgoup.com PHYH is a peroxisomal enzyme that requires Fe2+ and O2 for its activity. wikipedia.orgbyjus.comoup.com

The subsequent step involves the cleavage of 2-hydroxyphytanoyl-CoA. This reaction is carried out by 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme also located in the peroxisome. wikipedia.orguniprot.org This cleavage results in the formation of pristanal (B217276) and formyl-CoA. wikipedia.orguniprot.org The pristanal is then oxidized to pristanic acid by an aldehyde dehydrogenase, and this pristanic acid can then undergo beta-oxidation. wikipedia.orgbyjus.com The entire process of converting phytanic acid to pristanic acid is believed to occur within the peroxisomes. wikipedia.org

The critical role of peroxisomes in this pathway is underscored by the accumulation of phytanic acid and its derivatives, including this compound, in various peroxisomal disorders. wikipedia.orgnih.govresearchgate.netnih.gov For instance, in Refsum's disease, a deficiency in phytanoyl-CoA hydroxylase leads to the buildup of phytanic acid. wikipedia.orgnih.gov In rhizomelic chondrodysplasia punctata, a defect in 2-hydroxyphytanoyl-CoA lyase causes the accumulation of 2-hydroxyphytanic acid. nih.govresearchgate.net

Table 1: Key Enzymes in Peroxisomal Alpha-Oxidation of Phytanic Acid

| Enzyme | Gene | Subcellular Location | Function |

| Phytanoyl-CoA Hydroxylase (PHYH) | PHYH | Peroxisomal Matrix uniprot.orguniprot.org | Converts phytanoyl-CoA to 2-hydroxyphytanoyl-CoA uniprot.orguniprot.org |

| 2-Hydroxyphytanoyl-CoA Lyase (HACL1) | HACL1 | Peroxisome uniprot.orggenecards.orgnih.gov | Cleaves 2-hydroxyphytanoyl-CoA to pristanal and formyl-CoA uniprot.orgresearchgate.net |

| Aldehyde Dehydrogenase | - | Peroxisome | Oxidizes pristanal to pristanic acid wikipedia.orgbyjus.com |

Microsomal Contributions to Fatty Acid Metabolism

Omega-oxidation provides an alternative route for the degradation of phytanic acid, particularly when alpha-oxidation is impaired. nih.gov This pathway involves the hydroxylation of the terminal (omega) carbon of the fatty acid, a reaction catalyzed by cytochrome P450 enzymes located in the microsomes. nih.govscispace.com In human liver microsomes, phytanic acid can undergo both omega- and (omega-1)-hydroxylation. nih.gov This process is dependent on NADPH and can be induced by certain drugs, suggesting a potential therapeutic avenue for conditions like Adult Refsum Disease. nih.govscispace.com

Furthermore, some enzymes involved in the later stages of alpha-oxidation have been found to have dual localization in both peroxisomes and the ER. For example, while HACL1 is primarily peroxisomal, another 2-hydroxyacyl-CoA lyase, HACL2, is found in the endoplasmic reticulum. nih.gov This suggests a potential for cross-talk and shared responsibilities between these two organelles in fatty acid metabolism. The activation of phytanic acid to phytanoyl-CoA can also occur in the microsomes. academicjournals.org

Table 2: Organelle Contributions to Phytanic Acid Metabolism

| Organelle | Primary Metabolic Pathway | Key Enzymes/Processes |

| Peroxisome | Alpha-oxidation wikipedia.orgbyjus.com | Phytanoyl-CoA hydroxylase (PHYH) uniprot.orgoup.com, 2-Hydroxyphytanoyl-CoA lyase (HACL1) uniprot.orgresearchgate.net, Pristanic acid beta-oxidation |

| Microsome (ER) | Omega-oxidation nih.govscispace.com | Cytochrome P450 enzymes nih.govscispace.com, Fatty acid activation academicjournals.org, HACL2 activity nih.gov |

Inter Organellar Transport and Substrate/product Exchange

The compartmentalization of (2S)-2-hydroxyphytanic acid metabolism necessitates a sophisticated system of transport and exchange of substrates and products between different cellular organelles. For phytanic acid to be metabolized, it must first be taken up by the cell and transported to the peroxisome. nih.gov

The activation of phytanic acid to phytanoyl-CoA can occur at the peroxisomal membrane, after which it is transported inside. researchgate.netoulu.fi The products of peroxisomal alpha- and beta-oxidation, such as pristanic acid and chain-shortened acyl-CoAs, must then be transported out of the peroxisome for further processing. frontiersin.org For instance, the final products of peroxisomal beta-oxidation of pristanic acid are shuttled to the mitochondria for complete oxidation. aginganddisease.org

This inter-organellar communication is facilitated by specific transporter proteins and may also involve direct physical contact between organelles, known as membrane contact sites. nih.gov The endoplasmic reticulum and mitochondria are known to form such contacts with peroxisomes, which are thought to facilitate the efficient transfer of lipids and other metabolites. nih.govnih.gov For example, the ABCD3 transporter is preferentially involved in the transport of branched-chain fatty acids like pristanic acid across the peroxisomal membrane. frontiersin.org

The exchange is not limited to fatty acids. The NADH generated during peroxisomal beta-oxidation must be re-oxidized to NAD+, a process that relies on shuttle systems involving the cytosol and mitochondria. frontiersin.org Similarly, acetyl-CoA produced in peroxisomes can be transported to mitochondria for entry into the citric acid cycle. frontiersin.org

Influence on Peroxisomal Biogenesis and Metabolic Network Interactions

Mutations in genes that encode for peroxins (PEX genes), proteins essential for the proper assembly and function of peroxisomes, can disrupt the import of peroxisomal enzymes, including those required for alpha-oxidation. researchgate.net For example, a mutation in the PEX7 gene, which codes for the receptor for proteins with a peroxisomal targeting signal type 2 (PTS2), can lead to a deficiency in PHYH and consequently, the accumulation of phytanic acid. oulu.ficore.ac.uk This demonstrates that the proper localization of enzymes is as critical as their catalytic activity.

The metabolism of these fatty acids is also integrated into the broader cellular metabolic network. The products of alpha- and beta-oxidation in peroxisomes, such as acetyl-CoA and NADH, are key players in cellular energy metabolism and are utilized by mitochondria. frontiersin.org This highlights a functional interplay between these organelles. frontiersin.org Furthermore, the accumulation of metabolites like phytanic acid can have downstream effects, potentially influencing other metabolic pathways and cellular signaling processes. aginganddisease.org The peroxisome, therefore, acts as a central hub in lipid metabolism, with the processing of (2S)-2-hydroxyphytanic acid being a key component of its function. nih.govfrontiersin.org

Molecular and Genetic Basis of 2s 2 Hydroxyphytanic Acid Dysregulation

Genetic Defects Affecting Phytanoyl-CoA 2-Hydroxylase (PAHX/PHYH)

Mutations in the PHYH gene are the primary cause of Adult Refsum disease (ARD), an autosomal recessive neurological disorder characterized by the accumulation of phytanic acid. oup.commedscape.comnih.gov The PHYH gene, located on chromosome 10p13, spans approximately 21 kb and comprises nine exons. themedicalbiochemistrypage.orgoup.comnih.gov It directs the synthesis of phytanoyl-CoA 2-hydroxylase (PAHX or PhyH), a crucial peroxisomal enzyme. nih.govmedlineplus.gov

Impact of Mutations on Enzyme Structure and Function

Over 30 mutations have been identified in the PHYH gene, including missense mutations, deletions, and insertions. nih.govmedlineplus.gov These genetic alterations can have profound effects on the structure and, consequently, the function of the PhyH enzyme. oup.commedlineplus.gov

The PhyH enzyme is a 2-oxoglutarate-dependent oxygenase that requires iron (II) as a cofactor. oup.comnih.gov Specific mutations can directly impact the enzyme's catalytic activity. For instance, mutations affecting the binding sites for iron or the co-substrate 2-oxoglutarate can render the enzyme non-functional. oup.comnih.gov Studies have shown that mutations such as H175A and D177A abolish the enzyme's ability to hydroxylate phytanoyl-CoA due to their role in binding iron(II). nih.gov Similarly, mutations in Arg-275 impair the binding of 2-oxoglutarate. oup.comnih.gov

Other mutations can lead to a misfolded or unstable protein that is rapidly degraded. Some mutations result in a truncated protein that lacks essential catalytic domains. oup.com Additionally, certain mutations can cause a partial "uncoupling" of 2-oxoglutarate conversion from the oxidation of phytanoyl-CoA, meaning the enzyme consumes the co-substrate without effectively hydroxylating its target. oup.comnih.gov

A notable mutation, P29S, occurs in the N-terminal peroxisomal targeting sequence (PTS2) of the pro-protein. oup.comnih.gov While this mutant enzyme is catalytically active, the mutation likely interferes with its proper transport into the peroxisome, leading to its mislocalization and subsequent degradation. oup.comnih.gov

Table 1: Examples of PHYH Gene Mutations and their Functional Consequences

| Mutation | Consequence on PhyH Enzyme | Reference |

| P29S | Defective peroxisomal targeting | oup.comnih.gov |

| H175A, D177A | Impaired iron(II) binding, loss of catalytic activity | nih.gov |

| R275Q, R275W | Impaired 2-oxoglutarate binding | oup.comnih.gov |

| Q176K, G204S, N269H | Partial uncoupling of co-substrate conversion from phytanoyl-CoA oxidation | oup.comnih.gov |

| Various deletions/insertions | Truncated, inactive, or unstable protein | oup.comnih.gov |

Consequences for Phytanic Acid Alpha-Hydroxylation Activity

The functional consequence of pathogenic PHYH mutations is a severe reduction or complete loss of phytanoyl-CoA hydroxylase activity. oup.comnih.gov This enzyme catalyzes the first and rate-limiting step in the alpha-oxidation of phytanic acid, a branched-chain fatty acid derived exclusively from the diet. medscape.comthemedicalbiochemistrypage.org The presence of a methyl group on the beta-carbon of phytanic acid prevents its degradation through the usual beta-oxidation pathway. oup.com

Alpha-oxidation is a multi-step process that removes one carbon atom from phytanic acid, converting it to pristanic acid, which can then enter the beta-oxidation pathway. oup.comscispace.com The initial hydroxylation of phytanoyl-CoA to (2S)-2-hydroxyphytanoyl-CoA is the critical step catalyzed by PhyH. oup.com

A deficiency in PhyH activity leads to a metabolic block, causing phytanic acid to accumulate to toxic levels in plasma and tissues. medscape.commedlineplus.govmedicalnewstoday.com This accumulation is the biochemical hallmark of Adult Refsum disease. nih.gov Interestingly, in individuals with PhyH deficiency, the levels of (2S)-2-hydroxyphytanic acid are typically not elevated, remaining below 0.2 µmol/l. nih.gov This underscores that the metabolic block occurs prior to the formation of this intermediate.

Genetic Defects Affecting 2-Hydroxyacyl-CoA Lyase (HACL1)

The second key enzyme in the alpha-oxidation of phytanic acid is 2-hydroxyacyl-CoA lyase (HACL1). nih.govportlandpress.com This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme is responsible for cleaving (2S)-2-hydroxyphytanoyl-CoA into pristanal (B217276) and formyl-CoA. nih.govuniprot.orgnih.gov The HACL1 gene is located on chromosome 3p25. portlandpress.com

Generalized Peroxisomal Disorders and this compound Metabolism

Generalized peroxisomal disorders, also known as peroxisome biogenesis disorders (PBDs), are a group of autosomal recessive conditions caused by mutations in PEX genes. neurology.orgbrainfacts.orgnih.gov These genes encode proteins called peroxins, which are essential for the proper assembly and function of peroxisomes. neurology.orgbrainfacts.orgnews-medical.net The Zellweger syndrome spectrum (ZSS) represents the main group of PBDs and includes Zellweger syndrome (the most severe form), neonatal adrenoleukodystrophy, and infantile Refsum disease (the least severe form). neurology.orgbrainfacts.orgdynamed.com

In these disorders, the failure to form functional peroxisomes leads to multiple enzyme deficiencies, as peroxisomal enzymes cannot be correctly imported into the organelle. neurology.orgnih.gov This affects a wide range of metabolic pathways, including the alpha-oxidation of phytanic acid and the beta-oxidation of very-long-chain fatty acids (VLCFAs) and pristanic acid. neurology.orgnih.govhmdb.ca

Patients with generalized peroxisomal disorders, such as Zellweger syndrome, exhibit an accumulation of phytanic acid. neurology.orgbrainfacts.org More importantly, they also show an accumulation of this compound. nih.gov This is because both PhyH and HACL1, being peroxisomal enzymes, are dysfunctional due to the primary defect in peroxisome biogenesis. themedicalbiochemistrypage.orgfrontiersin.org The metabolic block is therefore present at multiple steps of the alpha-oxidation pathway.

The accumulation of this compound is also observed in rhizomelic chondrodysplasia punctata (RCDP), another peroxisomal disorder. nih.govmsdmanuals.com In RCDP, the defect is specifically at the level of 2-hydroxyphytanic acid decarboxylation (the HACL1 step), leading to the buildup of this intermediate. nih.gov

Therefore, the measurement of this compound in plasma can be a valuable diagnostic marker to differentiate between various peroxisomal disorders. nih.gov Its absence in the presence of high phytanic acid points towards classic Adult Refsum disease (PhyH deficiency), while its presence suggests a generalized peroxisomal disorder, RCDP, or a putative HACL1 deficiency. nih.gov

Peroxisome Biogenesis Defects (e.g., Zellweger Syndrome Spectrum)

Peroxisome biogenesis disorders (PBDs) are a group of autosomal recessive conditions characterized by the failure to form or maintain functional peroxisomes. mhmedical.comresearchgate.net The Zellweger syndrome spectrum (ZSS) represents the most severe end of these disorders and includes conditions previously known as Zellweger syndrome, neonatal adrenoleukodystrophy (NALD), and infantile Refsum disease (IRD). nih.govuva.nlphysio-pedia.com These are now understood to be a continuum of the same disease with varying severity. nih.govunderstandingpbd-zsd.com

In ZSS, mutations in one of at least 13 different PEX genes disrupt the assembly of peroxisomes. uva.nlphysio-pedia.com This leads to a generalized loss of peroxisomal functions. mhmedical.com Because the alpha-oxidation of phytanic acid, which produces 2-hydroxyphytanic acid as an intermediate, occurs within the peroxisome, the absence of functional peroxisomes results in the accumulation of phytanic acid in the blood and tissues of these patients. ebi.ac.uknih.gov Consequently, the subsequent steps of phytanic acid breakdown, including the formation and further metabolism of 2-hydroxyphytanic acid, are impaired. nih.gov

The biochemical diagnosis of ZSS often relies on the detection of elevated levels of very long-chain fatty acids (VLCFA), phytanic acid, and pristanic acid in plasma. uva.nlinvitae.com The accumulation of these metabolites is a direct consequence of the dysfunctional peroxisomes.

Impact on Multiple Peroxisomal Enzyme Deficiencies

The global dysfunction of peroxisomes in PBDs leads to deficiencies in multiple peroxisomal enzymes. The enzymes involved in the alpha-oxidation of phytanic acid are among those affected. The process begins with the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA by phytanoyl-CoA hydroxylase. This is followed by the cleavage of 2-hydroxyphytanoyl-CoA into pristanal and formyl-CoA by 2-hydroxyphytanoyl-CoA lyase.

In generalized peroxisomal disorders, defects in the import of peroxisomal matrix proteins or the assembly of the organelle itself mean that these enzymes are either absent from the peroxisome or non-functional. This results in a blockage of the entire phytanic acid alpha-oxidation pathway. nih.gov Consequently, not only does phytanic acid accumulate, but the production of its downstream metabolites, including pristanic acid, is also impaired. nih.gov The measurement of both phytanic acid and 2-hydroxyphytanic acid can, therefore, be a valuable tool in diagnosing these complex disorders.

Other Genetic Conditions Modulating this compound Levels

Beyond generalized peroxisome biogenesis disorders, specific genetic defects in the enzymes of the phytanic acid alpha-oxidation pathway can also lead to the dysregulation of this compound.

Rhizomelic Chondrodysplasia Punctata (RCDP) and 2-Hydroxyphytanic Acid Decarboxylation Defects

Rhizomelic Chondrodysplasia Punctata (RCDP) is a distinct group of peroxisomal disorders characterized by severe skeletal abnormalities, cataracts, and profound developmental delays. jcpres.com RCDP type 1 is caused by mutations in the PEX7 gene, which encodes the receptor for proteins containing a peroxisomal targeting signal type 2 (PTS2). nih.gov

Several key enzymes in phytanic acid metabolism, including phytanoyl-CoA hydroxylase and 2-hydroxyphytanoyl-CoA lyase, are targeted to the peroxisome via the PTS2 pathway. In RCDP type 1, the defective import of these enzymes leads to a complex pattern of metabolic abnormalities. Specifically, there is a deficient decarboxylation of 2-hydroxyphytanic acid. nih.govjcpres.com This leads to the accumulation of both phytanic acid and 2-hydroxyphytanic acid in the plasma of individuals with RCDP. nih.gov Studies have shown that in RCDP, both the alpha-hydroxylation of phytanic acid and the subsequent decarboxylation of alpha-hydroxyphytanic acid are deficient. nih.govresearchgate.net

| Metabolite | Plasma Level | Metabolic Pathway Affected |

|---|---|---|

| Phytanic Acid | Elevated | α-oxidation |

| 2-Hydroxyphytanic Acid | Elevated | α-oxidation (decarboxylation step) |

| Pristanic Acid | Normal or Low | α-oxidation |

| Plasmalogens | Reduced | Ether phospholipid biosynthesis |

Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency

Alpha-methylacyl-CoA racemase (AMACR) deficiency is another rare, autosomal recessive peroxisomal disorder that affects branched-chain fatty acid metabolism. nih.gov The AMACR enzyme is responsible for the conversion of (2R)-methyl-branched-chain fatty acyl-CoAs, including pristanoyl-CoA, to their (2S)-isomers, which can then enter the peroxisomal beta-oxidation pathway. frontiersin.org

| Feature | Description |

|---|---|

| Genetic Basis | Mutations in the AMACR gene. medlineplus.gov |

| Primary Biochemical Abnormality | Accumulation of pristanic acid. nih.gov |

| Secondary Biochemical Finding | Potential for mild to moderate elevation of phytanic acid. nih.gov |

| Clinical Presentation | Variable, can include adult-onset sensorimotor neuropathy, seizures, and cognitive decline. medlineplus.govmetabolicsupportuk.org |

Advanced Research Methodologies for the Study of 2s 2 Hydroxyphytanic Acid

Chromatographic-Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of (2S)-2-hydroxyphytanic acid, providing the necessary selectivity and sensitivity to detect and quantify this molecule in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of this compound. Due to the low volatility of the acid, derivatization is a mandatory step prior to analysis. nih.gov A common approach involves the conversion of the carboxylic acid and hydroxyl groups into more volatile esters and ethers, respectively. For instance, trimethylsilyl (B98337) (TMS) derivatives of the fatty acid methyl esters (FAMEs) are frequently prepared. nih.govjasem.com.tr

For qualitative analysis, the mass spectrum of the derivatized this compound provides a unique fragmentation pattern that serves as a chemical fingerprint for its identification. nih.gov In quantitative analysis, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the analyte. researchgate.net This technique has been successfully used to measure the concentrations of this compound and related metabolites in various biological samples, such as plasma and tissues. researchgate.net The use of an internal standard, a structurally similar compound added to the sample in a known quantity, is crucial for accurate quantification, correcting for variations during sample preparation and analysis. jasem.com.trcambridge.org

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | HP-1MS capillary column (30 m × 250 µm i.d., 0.25µm film thickness) | |

| Carrier Gas | Helium at a constant flow of 1.1 ml/min | cambridge.org |

| Injector Temperature | 300°C | cambridge.org |

| Oven Temperature Program | Initial 100°C, ramped to 300°C | cambridge.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | cambridge.org |

| Derivatization Agent | MTBSTFA + 1% TBDMS |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers several advantages for the analysis of this compound. A key benefit is that derivatization, while sometimes used to improve ionization efficiency, is not always a prerequisite. ddtjournal.commdpi.com This can simplify sample preparation and reduce the potential for analytical variability.

LC-MS/MS methods provide high specificity and sensitivity through techniques like multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. nih.govspringernature.com This has been applied to the rapid and specific quantification of phytanic acid and its metabolites, including this compound, in plasma. researchgate.net The use of reversed-phase columns is common for the separation of these fatty acids. researchgate.net The choice of mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid, is critical for achieving good chromatographic separation and efficient ionization.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 column | researchgate.net |

| Mobile Phase | A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile | |

| Ionization Mode | Positive-ion electrospray ionization (ESI) | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | springernature.com |

| Derivatization (optional) | DAABD-AE for enhanced detection | researchgate.net |

Stable Isotope Dilution Analysis

Stable isotope dilution analysis is considered the gold standard for quantitative bioanalysis due to its high accuracy and precision. tum.dewikipedia.org This method involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing deuterium (B1214612) or carbon-13) to the sample as an internal standard. epa.gov

Application in Metabolic Flux Studies

Stable isotope dilution analysis is invaluable for studying the metabolic flux of this compound. By introducing a labeled precursor, such as [1-¹³C]phytanic acid, into a biological system, researchers can trace the label as it is incorporated into downstream metabolites like this compound. researchgate.net This allows for the investigation of the dynamics of phytanic acid alpha-oxidation in vivo. researchgate.netresearchgate.net The ratio of the labeled to the unlabeled metabolite provides a measure of the metabolic pathway's activity.

Development of Quantitative Assays

Highly sensitive and specific quantitative assays for this compound have been developed using stable isotope dilution coupled with GC-MS or LC-MS/MS. researchgate.netresearchgate.net For instance, a stable isotope dilution GC-MS method has been established for the measurement of 2-hydroxyphytanic acid in plasma. researchgate.net These assays are crucial for accurately determining the concentration of this metabolite in healthy individuals and in patients with peroxisomal disorders where it may accumulate. researchgate.netnih.gov The use of a labeled internal standard, such as D,L-[3,3,4,4-²H₄]-2-hydroxyglutaric acid for similar hydroxy acids, corrects for sample loss during preparation and for matrix effects during mass spectrometric analysis, leading to highly reliable results. nih.gov

| Principle | Description | Reference |

|---|---|---|

| Internal Standard | A known amount of an isotopically labeled version of the analyte is added to the sample. | wikipedia.org |

| Quantification | Based on the ratio of the signal from the unlabeled analyte to the labeled internal standard. | tum.de |

| Correction | Corrects for analyte loss during sample preparation and for matrix effects in the mass spectrometer. | d-nb.info |

| Application | High-accuracy quantification and metabolic flux analysis. | wikipedia.orgresearchgate.net |

Biochemical Assays for Enzyme Activity and Cofactor Requirements

Understanding the enzymatic processes involved in the metabolism of this compound requires robust biochemical assays. These assays are designed to measure the activity of specific enzymes and to identify their necessary cofactors.

The alpha-oxidation of phytanic acid involves several key enzymes. The initial step is the activation of phytanic acid to phytanoyl-CoA, which requires ATP, CoA, and Mg²⁺. nih.govpnas.org The subsequent hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA is catalyzed by phytanoyl-CoA hydroxylase (PHYH). This enzyme has a requirement for Fe(II) and 2-oxoglutarate as co-substrate. nih.govoup.com The activity of PHYH can be assayed by measuring the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA or by monitoring the consumption of 2-oxoglutarate. nih.govoup.com

The following step, the cleavage of 2-hydroxyphytanoyl-CoA, is carried out by 2-hydroxyphytanoyl-CoA lyase (HACL1). pnas.orgnih.gov This enzyme is dependent on thiamine (B1217682) pyrophosphate (TPP) and Mg²⁺ for its activity. pnas.orgresearcher.life Enzyme assays for HACL1 typically involve incubating the purified enzyme with a 2-hydroxyacyl-CoA substrate and measuring the formation of the products, such as formyl-CoA and an aldehyde. pnas.orguniprot.org

| Enzyme | Reaction | Required Cofactors/Co-substrates | Reference |

|---|---|---|---|

| Phytanoyl-CoA Synthetase | Phytanic acid → Phytanoyl-CoA | ATP, CoA, Mg²⁺ | nih.govpnas.org |

| Phytanoyl-CoA Hydroxylase (PHYH) | Phytanoyl-CoA → 2-Hydroxyphytanoyl-CoA | Fe(II), 2-Oxoglutarate, Ascorbate | nih.govoup.com |

| 2-Hydroxyphytanoyl-CoA Lyase (HACL1) | 2-Hydroxyphytanoyl-CoA → Pristanal (B217276) + Formyl-CoA | Thiamine Pyrophosphate (TPP), Mg²⁺ | pnas.orgresearcher.life |

In Vitro Enzyme Activity Profiling

Profiling the enzymes that metabolize this compound, primarily 2-hydroxyphytanoyl-CoA lyase (HACL1), is fundamental to understanding its fate. In vitro assays are designed to measure the catalytic activity of these enzymes under controlled conditions.

The key enzyme acting on the CoA-ester of 2-hydroxyphytanic acid is HACL1, a thiamine pyrophosphate (TPP)-dependent enzyme. pnas.orgresearchgate.net Assays for HACL1 involve incubating the purified enzyme or a cell lysate with its substrate, 2-hydroxyphytanoyl-CoA, and necessary cofactors. pnas.org The activity is determined by measuring the products of the cleavage reaction: pristanal and formyl-CoA. pnas.orgwikipedia.org For instance, researchers have used purified rat liver HACL1 and confirmed the production of formyl-CoA, which can be quantified. pnas.org Due to the complexity of synthesizing the natural substrate, studies often employ more accessible straight-chain analogs, such as 2-hydroxy-stearoyl-CoA, to measure lyase activity. wiley.com The resulting (n-1) aldehyde products can be extracted, derivatized, and measured by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). wiley.com

The enzyme responsible for producing 2-hydroxyphytanoyl-CoA is phytanoyl-CoA hydroxylase (PAHX). Assays for this enzyme measure the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. oup.comuva.nl These assays require the presence of co-factors Fe(II), 2-oxoglutarate, and ascorbate. oup.comcore.ac.uk The reaction can be monitored by high-performance liquid chromatography (HPLC) to quantify the conversion of the substrate or the formation of the product. oup.com

| Enzyme | Substrate(s) | Key Cofactors | Products | Analytical Method | Source |

|---|---|---|---|---|---|

| Phytanoyl-CoA 2-hydroxylase (PAHX/PhyH) | Phytanoyl-CoA | Fe(II), 2-oxoglutarate, Ascorbate | (2S)-2-Hydroxyphytanoyl-CoA, Succinate, CO2 | HPLC | oup.comcore.ac.uk |

| 2-Hydroxyphytanoyl-CoA lyase (HACL1) | 2-Hydroxyphytanoyl-CoA | Thiamine pyrophosphate (TPP), Mg2+ | Pristanal, Formyl-CoA | GC-MS, LC-MS | pnas.orgwiley.comoulu.fi |

Subcellular Fractionation Studies

Determining the intracellular location of metabolic pathways is crucial for understanding their regulation and integration with other cellular processes. Subcellular fractionation, a technique that separates cellular organelles, has been instrumental in mapping the alpha-oxidation pathway.

Initial studies using liver homogenates from rats and humans, fractionated by differential centrifugation, revealed that the alpha-oxidation of phytanic acid is primarily a peroxisomal process. core.ac.uknih.gov The enzymes phytanoyl-CoA hydroxylase (PAHX) and 2-hydroxyphytanoyl-CoA lyase (HACL1) are localized within the peroxisomes. pnas.orgmdpi.com HACL1 is targeted to the peroxisome by a C-terminal peroxisomal targeting signal (PTS1). pnas.org

However, fractionation studies have also shown a more complex picture. While the initial steps, including the formation of 2-hydroxyphytanoyl-CoA, are confined to the peroxisome, subsequent steps may also occur in other compartments. oulu.fi For example, the oxidation of pristanal to pristanic acid is catalyzed by an aldehyde dehydrogenase, which has been found in peroxisomes, mitochondria, and microsomes (a fraction containing the endoplasmic reticulum). oulu.finih.gov Furthermore, some studies have suggested the existence of an alternative pathway for the decarboxylation of 2-hydroxyphytanoyl-CoA localized in microsomes, which was found to be active in liver samples from patients with Zellweger syndrome, a peroxisomal biogenesis disorder. researchgate.net The activation of phytanic acid to phytanoyl-CoA can occur in the endoplasmic reticulum, mitochondria, or peroxisomes. nepjol.infoscispace.com

Model Systems in Metabolic Research

To study the complex interplay of metabolic pathways in a physiological context, researchers utilize various model systems, ranging from genetically engineered animals to cultured human cells.

Genetically Modified Animal Models (e.g., Hacl1-deficient mice)

Animal models, particularly genetically modified mice, provide invaluable insights into the in vivo function of specific enzymes. The development of Hacl1-deficient mice has been pivotal in confirming the role of 2-hydroxyacyl-CoA lyase 1 in fatty acid metabolism. mdpi.com

Studies using Hacl1 knockout (Hacl1-/-) mice have demonstrated the enzyme's role in the endogenous biosynthesis of odd-chain fatty acids. When compared to wild-type controls, Hacl1-/- mice showed significantly lower levels of heptadecanoic acid (C17:0) in their plasma and liver, by approximately 26% and 22%, respectively. mdpi.com This finding provides strong evidence that this odd-chain fatty acid can be synthesized via alpha-oxidation, where HACL1 performs the key cleavage step. Interestingly, these studies also pointed towards the existence of a second lyase enzyme, HACL2, likely localized to the endoplasmic reticulum, which can also cleave 2-hydroxyacyl-CoAs. mdpi.com This highlights the metabolic redundancy and complexity that can be uncovered using knockout models.

Cellular Models (e.g., Fibroblast Cultures, Liver Homogenates)

Cellular models are essential tools for studying human metabolic diseases and for diagnostic purposes. Cultured skin fibroblasts from patients with suspected metabolic disorders are widely used. nepjol.info In the context of phytanic acid metabolism, fibroblasts from patients with Refsum disease, a condition characterized by phytanic acid accumulation, show deficient activity of phytanoyl-CoA hydroxylase. nepjol.info These cell cultures can be used to measure the rate of phytanic acid alpha-oxidation directly, providing a definitive diagnosis. nepjol.info

Liver homogenates are another critical model system, as the liver is a primary site of fatty acid metabolism. uva.nl Studies using rat and human liver homogenates were crucial in elucidating the cofactors required for phytanoyl-CoA hydroxylation and in identifying the products of the HACL1 reaction. pnas.orguva.nl These preparations allow for subcellular fractionation to study the localization of the enzymes involved. pnas.orgnih.gov For example, experiments with human liver fractions demonstrated that the conversion of 2-hydroxyphytanoyl-CoA to pristanic acid could occur in microsomes. researchgate.net

| Model System | Primary Use | Key Findings/Applications | Source |

|---|---|---|---|

| Hacl1-deficient mice | In vivo functional analysis of HACL1 | Demonstrated HACL1's role in odd-chain fatty acid biosynthesis; revealed potential for a second lyase (HACL2). | mdpi.com |

| Fibroblast Cultures | Diagnosis of metabolic disorders (e.g., Refsum disease) | Measurement of phytanic acid alpha-oxidation rates; confirmation of specific enzyme deficiencies. | nepjol.info |

| Liver Homogenates | Biochemical pathway elucidation and enzyme characterization | Identification of enzyme cofactors; subcellular localization of metabolic steps. | pnas.orguva.nlresearchgate.net |

Omics Approaches

The advent of "omics" technologies has enabled a more global and unbiased view of metabolic pathways and their protein components.

Proteomic Profiling of Relevant Enzymes and Pathways

Proteomics, the large-scale study of proteins, has been applied to characterize the protein composition of organelles central to phytanic acid metabolism. Proteomic analyses of mammalian peroxisomes have helped to create a comprehensive inventory of the enzymes residing in this organelle, including those of the alpha- and beta-oxidation pathways. nih.gov

These studies confirm the presence of key enzymes like phytanoyl-CoA hydroxylase (PAHX) and 2-hydroxyacyl-CoA lyase 1 (HACL1) within the peroxisomal matrix. nih.gov By identifying the full complement of peroxisomal proteins, proteomics helps to place the metabolism of this compound within the broader context of peroxisomal function, which also includes the metabolism of very long-chain fatty acids, bile acids, and reactive oxygen species. nih.gov This approach is powerful for discovering new potential enzymatic functions and for understanding how the expression of metabolic pathways is coordinated at the protein level in health and disease.

Lipidomic Analysis of Branched-Chain Fatty Acid Profiles

Advanced lipidomic analysis serves as a cornerstone in the investigation of this compound and the broader spectrum of branched-chain fatty acids (BCFAs). This approach facilitates the detailed profiling and quantification of these lipids in various biological samples, offering critical insights into the pathophysiology of metabolic disorders where their accumulation is a key feature. The primary analytical tools for this purpose are mass spectrometry (MS) based techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

These methodologies are indispensable for the diagnosis and study of peroxisomal disorders, a class of genetic diseases characterized by impaired peroxisome function and the resultant accumulation of specific lipids. merckmanuals.com In conditions like Refsum disease, Zellweger spectrum disorders (ZSDs), and rhizomelic chondrodysplasia punctata (RCDP), the metabolic pathways for BCFAs are disrupted, leading to elevated levels of phytanic acid and its metabolites, including this compound. nih.govnih.gov

Methodological Approaches

Lipidomic analysis of BCFAs typically involves several key steps, including lipid extraction from a biological matrix (e.g., plasma, tissues), separation of the fatty acid species, and their subsequent detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for fatty acid analysis. researchgate.net To make the fatty acids suitable for GC analysis, they must first be derivatized to increase their volatility. A common method is the conversion to fatty acid methyl esters (FAMEs). Following derivatization, the sample is introduced into the gas chromatograph, where individual FAMEs are separated based on their boiling points and polarity as they pass through a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for precise identification and quantification. Stable isotope dilution GC-MS, where a known amount of a stable isotope-labeled version of the analyte is added to the sample as an internal standard, is often employed for accurate quantification of compounds like 2-hydroxyphytanic acid. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a powerful alternative and complementary technique to GC-MS, offering high sensitivity and specificity without the need for derivatization in some cases. researchgate.net This method separates lipids in their native form using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) before they are introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) allows for more detailed structural analysis. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint that confirms the identity of the compound and helps to differentiate it from isomers. Advanced LC-MS/MS approaches are crucial for creating comprehensive profiles of BCFAs in complex biological samples. nih.gov

Detailed Research Findings

Lipidomic studies have been instrumental in characterizing the distinct BCFA profiles associated with various peroxisomal disorders. The analysis of plasma from affected individuals reveals significant elevations of specific fatty acids, which serve as critical diagnostic biomarkers.

For instance, a pivotal study utilized a stable isotope dilution GC-MS method to measure the plasma concentrations of phytanic acid, pristanic acid, and 2-hydroxyphytanic acid in healthy individuals and patients with different peroxisomal disorders. nih.govresearchgate.net The findings from this research underscore the distinct metabolic blocks in these conditions:

Healthy Controls: In healthy individuals, the plasma concentration of 2-hydroxyphytanic acid is extremely low, typically below 0.2 µmol/L. nih.gov

Refsum Disease: This disorder is caused by a deficiency in phytanoyl-CoA hydroxylase, the enzyme that converts phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. Consequently, patients exhibit a massive accumulation of phytanic acid, while the levels of 2-hydroxyphytanic acid remain low, similar to controls. nih.gov

Rhizomelic Chondrodysplasia Punctata (RCDP): In RCDP, a later step in the α-oxidation pathway is defective. This leads to the accumulation of 2-hydroxyphytanic acid in the plasma, in addition to high levels of phytanic acid. nih.gov

Generalized Peroxisomal Disorders (e.g., Zellweger Syndrome): In these severe disorders where peroxisome biogenesis is globally impaired, multiple pathways are affected. Patients show an accumulation of phytanic acid, pristanic acid, and 2-hydroxyphytanic acid. nih.gov The defect affects both the decarboxylation of 2-hydroxyphytanic acid and the subsequent β-oxidation of pristanic acid. nih.gov

The quantitative data from such lipidomic analyses are crucial for differential diagnosis. The table below, compiled from published research, illustrates the typical plasma concentrations of key branched-chain fatty acids in various peroxisomal disorders. researchgate.net

Interactive Data Table: Plasma Concentrations of Branched-Chain Fatty Acids in Peroxisomal Disorders

| Condition | Phytanic Acid (µmol/L) | Pristanic Acid (µmol/L) | This compound (µmol/L) |

| Controls (Healthy) | 0.8 - 5.5 | 0.1 - 1.2 | < 0.2 |

| Refsum Disease | 135 - 1650 | 0.2 - 2.1 | < 0.2 |

| Rhizomelic Chondrodysplasia Punctata | 18 - 198 | 0.2 - 1.1 | 1.8 - 25.4 |

| Zellweger Syndrome (PBD-ZSD) | 10 - 241 | 3.5 - 94.6 | 0.2 - 12.0 |

| Single Peroxisomal β-oxidation Enzyme Deficiencies | 1.8 - 149 | 2.0 - 165 | 0.2 - 8.3 |

| Data sourced from Jansen et al. (1992). Values represent ranges observed in patient and control groups. PBD-ZSD: Peroxisome Biogenesis Disorder-Zellweger Spectrum Disorder. |

This detailed profiling through advanced lipidomic methodologies not only enables accurate diagnosis but also provides a deeper understanding of the underlying biochemical defects in the metabolism of this compound and other related branched-chain fatty acids.

Biological and Molecular Implications of 2s 2 Hydroxyphytanic Acid Accumulation

Metabolic Consequences of Impaired (2S)-2-Hydroxyphytanic Acid Degradation

The degradation of this compound is a critical step in the alpha-oxidation pathway, which is necessary for the breakdown of branched-chain fatty acids like phytanic acid that cannot be directly metabolized by beta-oxidation. wikipedia.orgnih.gov this compound is formed from its precursor, phytanoyl-CoA, through the action of phytanoyl-CoA hydroxylase (PHYH). core.ac.uknih.gov Subsequently, the enzyme 2-hydroxyacyl-CoA lyase (HACL1) cleaves 2-hydroxyphytanoyl-CoA (the CoA ester of 2-hydroxyphytanic acid) into pristanal (B217276) and formyl-CoA. mdpi.comnih.govpnas.org

Impairment in this degradation step, primarily due to a deficiency in HACL1 activity, leads to the accumulation of its substrate. mdpi.comnih.gov Studies in Hacl1-deficient mice fed a phytol-rich diet demonstrated a significant buildup of both phytanic acid and this compound in the liver. mdpi.comresearchgate.net While phytanic acid levels were 2.4-fold higher in these mice compared to controls, the concentration of 2-hydroxyphytanic acid was dramatically elevated, showing a 55-fold increase. mdpi.com This disproportionate accumulation underscores the critical role of HACL1 in its clearance.

In humans, the accumulation of this compound is a key biochemical marker for certain peroxisomal disorders. nih.govnih.gov For instance, in rhizomelic chondrodysplasia punctata (RCDP) and other generalized peroxisomal disorders, a defect in the cleavage of 2-hydroxyphytanic acid leads to its accumulation in plasma. nih.gov Conversely, in classic Refsum disease, where the defect lies in the preceding step catalyzed by PHYH, this compound does not accumulate. mdpi.comnih.gov

Another metabolic consequence observed in Hacl1-deficient mice is a significant decrease in the levels of heptadecanoic acid (C17:0), an odd-chain fatty acid. mdpi.comnih.gov This suggests a potential link between the alpha-oxidation pathway and the metabolism or synthesis of odd-chain fatty acids.

Table 1: Metabolic Changes in Hacl1-Deficient Mice

| Metabolite | Observed Change in Liver | Fold Change (vs. Wild-Type) | Reference |

|---|---|---|---|

| This compound | Significant Accumulation | ~55-fold increase | mdpi.com |

| Phytanic Acid | Significant Accumulation | ~2.4-fold increase | mdpi.com |

| Heptadecanoic acid (C17:0) | Significant Decrease | Not specified | mdpi.comnih.gov |

Intersections with Other Lipid Metabolic Pathways

The accumulation of this compound due to impaired degradation creates a metabolic bottleneck that intersects with several other lipid pathways. The cellular response to this buildup often involves the upregulation of alternative or compensatory metabolic routes.

Omega (ω)-Oxidation: In Hacl1-deficient mice, the blockage of alpha-oxidation triggers an upregulation of the ω-oxidation pathway. mdpi.comresearchgate.net This pathway serves as an alternative route for fatty acid degradation, converting them into dicarboxylic acids that can be further metabolized. researchgate.net Proteomic analysis of the liver in these mice revealed a significant increase in the abundance of cytochrome P450 enzymes Cyp4a10 and Cyp4a14, which are key players in ω-oxidation. mdpi.comnih.gov This suggests that when the primary alpha-oxidation pathway is compromised, the cell attempts to clear the accumulating fatty acids by shunting them towards ω-oxidation.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: The upregulation of ω-oxidation is closely linked to PPAR signaling. PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism. The precursor, phytanic acid, is a known activator of PPARα. ebi.ac.uk The accumulation of phytanic acid and potentially this compound in HACL1 deficiency leads to the activation of PPAR signaling pathways, which in turn stimulates peroxisome proliferation and the expression of ω-oxidation enzymes. mdpi.comnih.gov

Arachidonic Acid Metabolism: The metabolic dysregulation caused by impaired this compound degradation also affects arachidonic acid metabolism. In Hacl1-deficient mice, the liver proteome showed altered expression of several cytochrome P450 enzymes involved in this pathway, including the upregulation of Cyp2c55 and downregulation of Cyp4f14 and Cyp2b9. nih.gov This indicates a broader impact on cellular lipid signaling and inflammatory pathways.

Beta (β)-Oxidation: Alpha-oxidation is a prerequisite for the beta-oxidation of phytanic acid. wikipedia.org The alpha-oxidation process converts phytanic acid into pristanic acid, which can then enter the peroxisomal beta-oxidation pathway. nih.govaginganddisease.org Therefore, a block at the level of 2-hydroxyphytanoyl-CoA lyase prevents the formation of pristanic acid, effectively halting the complete breakdown of phytanic acid and preventing its products from being utilized in energy metabolism via beta-oxidation.

Potential Biochemical Roles and Signaling Properties of Accumulated this compound

While the direct signaling properties of this compound are not as extensively characterized as those of its precursor, phytanic acid, its accumulation has significant biochemical implications. Phytanic acid is known to be a ligand for nuclear receptors, including peroxisome proliferator-activated receptor alpha (PPARα) and retinoid X receptors (RXR). ebi.ac.uk The activation of these receptors by phytanic acid influences the transcription of genes involved in lipid metabolism and energy homeostasis.

Given the structural similarity, it is plausible that accumulated this compound could also interact with these or other signaling molecules, although specific research on this is limited. The primary role of accumulated this compound, as currently understood, is that of a biomarker for specific peroxisomal disorders. nih.gov Its presence and concentration in bodily fluids can help differentiate between various defects in the alpha-oxidation pathway. For example, its accumulation points towards a deficiency in HACL1 or a more general peroxisomal biogenesis disorder, whereas its absence in the presence of high phytanic acid levels is characteristic of classic Refsum disease (PHYH deficiency). mdpi.comnih.gov

The accumulation itself represents a significant disruption of the normal fatty acid pool, which can alter membrane composition and fluidity, although these effects are more commonly attributed to the more abundant phytanic acid.

Contribution to Cellular Dyshomeostasis and Oxidative Stress Mechanisms

The accumulation of fatty acids, including this compound and its precursor phytanic acid, can be toxic to cells, leading to cellular dyshomeostasis and oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them with antioxidant defenses.

While much of the research on cellular toxicity has focused on phytanic acid, the consequences are relevant to conditions where this compound also accumulates. High levels of phytanic acid have been shown to:

Promote Reactive Oxygen Species (ROS) Generation: The metabolic stress caused by phytanic acid accumulation can lead to increased production of ROS within mitochondria. nih.govscispace.com

Impair Calcium Homeostasis: Micromolar concentrations of phytanic acid can disrupt intracellular Ca2+ homeostasis in neural cells, a key factor in cellular signaling and viability. nih.gov

Trigger Oxidative Damage: The excess ROS can damage cellular components, including lipids (lipid peroxidation), proteins, and DNA, contributing to cellular dysfunction and eventual cell death (apoptosis). scispace.com Studies have shown that phytanic acid can increase the oxidation of the glutathione (B108866) pool, a major cellular antioxidant, and induce the release of cytochrome c from mitochondria, a key event in initiating apoptosis. scispace.com

The accumulation of this compound, alongside phytanic acid, in HACL1 deficiency contributes to this lipotoxic environment. The overwhelmed or altered metabolic pathways, such as the induction of ω-oxidation, can also be a source of oxidative stress. mdpi.com The resulting cellular dyshomeostasis, particularly in the nervous system, is thought to contribute to the neurological symptoms observed in related metabolic disorders. nih.gov

Table 2: Disorders Associated with Altered this compound Metabolism

| Disorder | Defective Enzyme/Process | This compound Plasma Level | Reference |

|---|---|---|---|

| Classic Refsum Disease | Phytanoyl-CoA Hydroxylase (PHYH) | Normal / Undetectable | mdpi.comnih.gov |

| Rhizomelic Chondrodysplasia Punctata (RCDP) | 2-Hydroxyphytanoyl-CoA Lyase (HACL1) / PTS2 Receptor | Accumulated | nih.gov |

| Generalized Peroxisomal Disorders (e.g., Zellweger Syndrome) | Multiple peroxisomal enzymes | Accumulated | nih.gov |

| HACL1 Deficiency | 2-Hydroxyacyl-CoA Lyase (HACL1) | Accumulated | mdpi.comnih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.